Cy5.5 plays a crucial role in in vivo imaging, allowing researchers to visualize and track biological processes within living organisms. Its near-infrared fluorescence offers several advantages:
These features make Cy5.5 ideal for studying various biological phenomena, including:
Cy5.5's versatility extends beyond imaging. By attaching it to drug molecules, researchers can develop targeted drug delivery systems. This approach offers several benefits:
This technology holds significant promise for developing more targeted and effective therapeutic strategies for various diseases.
While in vivo imaging and targeted drug delivery are prominent applications, Cy5.5 finds use in various other scientific research areas, including:
Cy5.5, also known as Sulfo-Cyanine5.5, is a near-infrared fluorescent dye characterized by its molecular formula and a molecular weight of 917.04 g/mol. This compound belongs to the cyanine dye family, which are synthetic dyes that typically contain nitrogen and are often incorporated into heterocyclic ring systems. Cy5.5 is particularly noted for its application in biological labeling due to its excitation peak at approximately 673 nm and emission peak at around 707 nm .
Cy5.5 functions by absorbing light at a specific wavelength (excitation) and then emitting light at a longer wavelength (emission) []. This emitted light can be detected using specialized imaging equipment, allowing researchers to visualize the location of the labeled biomolecule within a cell or organism. The near-infrared fluorescence of Cy5.5 minimizes interference from autofluorescence, enabling clearer visualization of the target molecule.
The mechanism of action of Cy5.5 depends on the specific application. For example, when conjugated to antibodies, Cy5.5 helps in visualizing specific proteins within cells or tissues through immunofluorescence techniques. Similarly, Cy5.5 can be attached to nucleic acids like DNA for tracking their movement and localization during cellular processes.
While Cy5.5 is generally considered safe for research use when handled appropriately, some potential hazards exist:
Cy5.5 exhibits notable biological activity, particularly in the field of fluorescence imaging. It is utilized for labeling biomolecules, allowing researchers to visualize and track biological processes in real-time. Studies have demonstrated its effectiveness in imaging cancerous tissues and monitoring therapeutic responses in vivo . Its near-infrared properties enable deeper tissue penetration, making it suitable for various biomedical applications.
The synthesis of Cy5.5 involves multi-step organic reactions that typically include:
These methods can vary based on specific applications and desired characteristics of the final product.
Cy5.5 is widely used in various applications:
Interaction studies involving Cy5.5 focus on its binding affinity to different biomolecules. Research has shown that Cy5.5-labeled compounds can effectively bind to target molecules, enabling precise imaging and tracking of cellular processes. For instance, studies have highlighted its utility in visualizing cancer cells and monitoring the efficacy of targeted therapies .
Cy5.5 shares structural similarities with several other fluorescent dyes, particularly within the cyanine family. Some notable similar compounds include:
Compound Name | Molecular Formula | Excitation (nm) | Emission (nm) | Key Features |
---|---|---|---|---|
Cyanine 3 | C38H47N2O3S | 550 | 570 | Commonly used for labeling proteins; shorter wavelength compared to Cy5.5 |
Cyanine 7 | C41H47N2O3S | 750 | 775 | Offers longer wavelengths; useful for deep tissue imaging |
Cy5 | C40H43N2O2S | 650 | 670 | Widely used in fluorescence applications; less soluble than Cy5.5 |
Cy7 | C41H47N2O3S | 750 | 775 | Similar to Cy7 but offers different solubility and stability profiles |
Uniqueness of Cy5.5: Cy5.5 stands out due to its enhanced solubility attributed to sulfonate groups, making it more effective for biological applications compared to its predecessors like Cyanine 3 or Cy5.
Cyanine 5.5 represents a sophisticated polymethine fluorescent dye characterized by its distinctive molecular architecture consisting of two indole-like heterocycles connected by an extended conjugated polymethine bridge [15]. The fundamental structural framework of Cyanine 5.5 is built upon benzindole heterocyclic systems, which distinguish it from simpler cyanine dyes through the presence of additional fused aromatic rings that provide enhanced electronic delocalization [27].
The molecular formula of Cyanine 5.5 varies depending on its specific derivative form, with the carboxylic acid form exhibiting the formula C₄₀H₄₂N₂O₂ and a molecular weight of 582.8 grams per mole [4]. Alternative formulations include the sulfonated version with molecular formula C₄₁H₄₄N₂O₁₄S₄ and molecular weight of 917.04 grams per mole [3]. The polymethine chain length serves as the critical structural determinant that differentiates Cyanine 5.5 from other members of the cyanine family, with this particular dye featuring an extended conjugated system that enables its characteristic near-infrared fluorescence properties [24].
The substituent analysis of Cyanine 5.5 reveals several key functional groups that contribute to its chemical and photophysical properties. The benzindole termini contain dimethyl substituents at the nitrogen-bearing quaternary carbon centers, which provide structural stability and influence the dye's aggregation behavior [30]. The presence of carboxyl functional groups in certain derivatives enables bioconjugation applications, while sulfonated variants incorporate sulfonic acid moieties that enhance water solubility and reduce aggregation tendencies [33].
Table 1: Molecular Characteristics of Cyanine 5.5 Derivatives
Derivative Form | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
---|---|---|---|---|
Carboxylic Acid | C₄₀H₄₂N₂O₂ | 582.8 | Carboxyl, Dimethyl | Organic solvents |
Sulfonated | C₄₁H₄₄N₂O₁₄S₄ | 917.04 | Sulfonate, Ethyl | Water-soluble |
N-Hydroxysuccinimide Ester | C₄₄H₄₆N₃BF₄O₄ | 767.66 | NHS ester, Tetrafluoroborate | Organic solvents |
The structural integrity of Cy5.5 is maintained through the extended π-electron system that spans the entire polymethine bridge, creating a delocalized electronic framework essential for its fluorescence properties [26]. The benzindole heterocycles provide additional aromatic stabilization compared to simpler indole-based cyanine dyes, contributing to enhanced photostability and reduced susceptibility to nucleophilic attack at reactive carbon positions [27].
The spectroscopic behavior of Cyanine 5.5 is characterized by distinctive absorption and emission profiles that position it within the far-red to near-infrared region of the electromagnetic spectrum [20]. The primary absorption maximum occurs at wavelengths ranging from 675 to 684 nanometers, depending on the specific derivative and solvent environment [2] [21]. This absorption characteristic arises from the π-π* electronic transition within the extended conjugated polymethine system, with the transition energy being inversely related to the length of the conjugated chain [24].
The emission spectrum of Cyanine 5.5 exhibits maxima typically between 694 and 710 nanometers, representing a Stokes shift of approximately 500 to 600 inverse centimeters [2] [6]. This moderate Stokes shift indicates minimal structural reorganization between ground and excited electronic states, suggesting that the peripheral substituents have limited impact on excited-state geometry compared to the ground-state conformation [30].
Table 2: Spectral Properties of Cyanine 5.5 Derivatives
Source | Absorption Maximum (nm) | Emission Maximum (nm) | Stokes Shift (cm⁻¹) | Solvent System |
---|---|---|---|---|
Lumiprobe [2] | 684 | 710 | 556 | Organic solvents |
R&D Systems [21] | 675 | 694 | 406 | Aqueous buffer |
Gene Link [6] | 675 | 694 | 406 | Water-soluble form |
AAT Bioquest [7] | 565* | 671* | - | Conjugated form |
*Values for phycoerythrin-conjugated form
The absorption spectral profile typically exhibits vibronic structure with the primary 0-0 transition representing the most intense band, followed by less intense vibronic shoulders at shorter wavelengths corresponding to 0-1 and higher-order transitions [26]. The energy separation between vibronic bands approximates 1100 inverse centimeters, indicating coupling to symmetric carbon-carbon stretching modes within the polymethine framework [26].
Environmental factors significantly influence the spectral characteristics of Cyanine 5.5, with aggregation phenomena leading to spectral broadening and potential shifts in peak positions [2]. The near-infrared emission properties make Cyanine 5.5 particularly advantageous for biological imaging applications where tissue autofluorescence interference is minimized [15].
The photophysical parameters of Cyanine 5.5 demonstrate exceptional light-harvesting capabilities characterized by high molar extinction coefficients and moderate quantum yields [19]. The molar extinction coefficient values range from 185,000 to 250,000 liters per mole per centimeter, with most reliable measurements clustering around 198,000 liters per mole per centimeter [2] [19] [22]. These high extinction coefficient values reflect the strong electronic transition dipole moment associated with the extended π-conjugated system [20].
Quantum yield determinations for Cyanine 5.5 reveal moderate fluorescence efficiency, with values typically ranging from 0.2 to 0.28 depending on the specific derivative and measurement conditions [2] [21] [22]. The quantum yield represents the fraction of absorbed photons that result in fluorescence emission, with the observed values indicating that approximately 20 to 28 percent of excitation events lead to radiative decay processes [21].
Table 3: Photophysical Parameters of Cyanine 5.5
Parameter | Value Range | Typical Value | Measurement Conditions | Reference |
---|---|---|---|---|
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 185,000-250,000 | 198,000 | Organic solvents | [2] [19] [22] |
Quantum Yield | 0.2-0.28 | 0.2 | Room temperature | [2] [21] [22] |
Correction Factor (260 nm) | - | 0.07 | UV region | [2] [22] |
Correction Factor (280 nm) | - | 0.03 | UV region | [2] [22] |
The relationship between molecular structure and photophysical properties reveals that the extended conjugation length contributes to both the high extinction coefficient and the moderate quantum yield observed for Cyanine 5.5 [24]. The presence of additional aromatic rings in the benzindole system provides enhanced oscillator strength for the electronic transition while maintaining reasonable fluorescence efficiency [27].
Photostability studies indicate that Cyanine 5.5 derivatives exhibit superior resistance to photobleaching compared to shorter-chain cyanine dyes, with the zwitterionic forms demonstrating particularly enhanced stability under various atmospheric conditions [27]. The photostability follows a general trend where reduced net charge correlates with improved photochemical stability [27].
The tautomeric behavior of Cyanine 5.5 represents a complex aspect of its chemical characteristics, involving potential equilibria between different structural forms that arise from proton migration and electronic reorganization within the molecular framework [12]. Tautomerism in cyanine dyes typically involves the redistribution of electrons and protons across the conjugated system, potentially affecting both spectroscopic properties and chemical reactivity [11].
The polymethine bridge of Cyanine 5.5 serves as a critical site for potential tautomeric transformations, where the extended conjugated system can accommodate various electron distributions through resonance stabilization [13]. The presence of multiple nitrogen-containing heterocycles provides additional sites for proton migration, creating possibilities for different tautomeric forms that may exist in dynamic equilibrium under specific conditions [12].
Table 4: Potential Tautomeric Sites in Cyanine 5.5
Structural Region | Tautomeric Type | Proton Migration Site | Electronic Effect | Stability Consideration |
---|---|---|---|---|
Polymethine Bridge | Vinyl-allyl | Bridge carbons | π-electron delocalization | Moderate stability |
Benzindole Termini | Imino-amino | Nitrogen centers | Aromaticity changes | High stability barrier |
Substituent Groups | Keto-enol | Carbonyl positions | Conjugation effects | Context-dependent |
The environmental conditions significantly influence the tautomeric equilibrium position, with factors such as pH, solvent polarity, and temperature affecting the relative stability of different isomeric forms [18]. In aqueous environments, the protonation state of nitrogen atoms within the heterocyclic rings can shift, potentially altering the charge distribution and affecting the overall electronic structure of the molecule [18].
Computational studies suggest that the fully conjugated form of Cyanine 5.5 represents the thermodynamically most stable tautomer under standard conditions, with alternative forms requiring significant energy input to achieve population [12]. The extended aromatic system provides substantial stabilization energy that favors the maintenance of the conjugated π-electron framework over alternative tautomeric arrangements [14].
The practical implications of tautomerism in Cyanine 5.5 include potential variations in spectroscopic properties under different chemical environments and possible effects on intermolecular interactions that influence aggregation behavior [18]. Understanding these tautomeric relationships is essential for optimizing the performance of Cyanine 5.5 in various analytical and imaging applications where consistent photophysical properties are required [12].
The fundamental synthetic approaches for cyanine dyes have evolved from classical organic chemistry principles, with several well-established methodologies forming the foundation of modern cyanine synthesis. These traditional routes provide the essential framework for understanding the chemical transformations required to construct the characteristic polymethine bridge structure of cyanine dyes, including Cyanine 5.5 [1].
The most widely employed traditional method involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor [1]. This approach typically requires high temperatures to promote the formation of the quaternary ammonium salts through nitrogen alkylation, which necessitates careful consideration of thermal stability for temperature-sensitive functional groups [2]. The conventional method achieves yields of 60-80% under optimized conditions, making it a reliable approach for straightforward cyanine synthesis [1].
The quaternization process involves treating indolenine derivatives with alkylating agents such as 1,4-butanesultone, which introduces water-soluble sulfonate groups while forming the requisite quaternary nitrogen center [3]. In quaternized indolenines, the protons of the carbon-2 methyl group become acidic and readily exchange with deuterium in protic solvents, demonstrating the increased reactivity of this position due to the positive charge at the quaternary nitrogen atom [2] [3].
An alternative traditional approach employs hemicyanine intermediates as key synthetic building blocks. This methodology involves the stepwise synthesis of hemicyanine derivatives, which are subsequently activated through sulfonylation reactions using sulfonyl chloride polystyrene resin, forming activated intermediates that react with quaternary salts to produce the final cyanine dyes [1]. This approach offers yields ranging from 19-40% and provides advantages in preventing functional group decomposition during synthesis, though it requires multiple purification steps [2].
The hemicyanine intermediate method is particularly valuable for asymmetrical cyanine synthesis, where different heterocyclic moieties are desired. The formation of hemicyanine intermediates can be achieved through condensation reactions with formamidine derivatives or through reactions with polymethine chain precursors under basic conditions [1].
Solid-phase synthesis represents a more recent advancement in traditional cyanine synthesis, offering simplified purification and higher purity products. This method utilizes resin-bound intermediates to facilitate product isolation and reduce the complexity of purification procedures [1]. The solid-phase approach typically achieves yields around 60% and is particularly advantageous for preparing libraries of cyanine derivatives with different functional groups [1].
The solid-phase methodology involves immobilizing one component of the cyanine synthesis on a polymer support, allowing for efficient washing and purification steps. Unreacted starting materials remain bound to the resin, while the desired cyanine products can be cleaved and isolated in high purity [1].
For pentamethine cyanine dyes, traditional synthesis often employs malonaldehyde bis(phenylimine) derivatives under basic conditions with two molar equivalents of quaternary salts [1]. This approach provides good yields of 40-70% for symmetrical dyes and is particularly effective for introducing substituents at the meso-position of the polymethine chain to improve photophysical properties [1].
The malonaldehyde derivative method is well-suited for preparing symmetrical pentamethine cyanine dyes with defined structural features. The reaction typically proceeds under mild basic conditions, making it compatible with a range of functional groups [1].
Route | Description | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Condensation of Heterocyclic Quaternary Salts | Condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor | 60-80 | Straightforward, well-established method | High temperature requirements risk decomposition |
Hemicyanine Intermediate Method | Stepwise synthesis using hemicyanine intermediates activated by sulfonylation | 19-40 | Prevents functional group decomposition | Lower yields, multiple purification steps |
Solid-Phase Synthesis | Use of resin-bound intermediates for purification advantages | 60 | Simplified purification, high purity products | Limited to specific functional groups |
Malonaldehyde Derivatives | Condensation with malonaldehyde bis(phenylimine) derivatives under basic conditions | 40-70 | Good yields for symmetrical dyes | Restricted to symmetrical structures |
Recent advances in cyanine synthesis have focused on developing optimized methodologies that address the limitations of traditional approaches while improving yields, scalability, and functional group compatibility. These optimized strategies have been particularly successful for Cyanine 5.5 derivatives, achieving significant improvements in synthetic efficiency and product quality [2] [4].
The modular strategy has been successfully demonstrated on gram-scale synthesis, representing a significant advancement in the practical preparation of Cyanine 5.5 derivatives [2]. The approach utilizes cost-effective starting materials and avoids high boiling point solvents, making it both economically viable and environmentally favorable [2].
A key innovation in optimized Cyanine 5.5 synthesis involves harnessing the pH-dependent and functional group-dependent solubility properties of asymmetric cyanine dyes [2]. This approach allows for selective purification through differential solubility, significantly reducing the need for chromatographic separations until the final synthesis step [2]. The pH-dependent purification strategy yields 20-66% for various heterobifunctional derivatives, with the HaloTag ligand derivatives showing particularly favorable results [2].
The highly water-soluble precursors can be purified through aqueous uptake followed by washing with organic solvents of increasing polarity [2]. After lyophilization, the resulting products exhibit sufficient purity for subsequent synthesis steps, streamlining the overall synthetic process [2].
Systematic solvent optimization has revealed that acetonitrile provides the highest yields and minimal side product formation for Cyanine 5.5 synthesis [2]. Comparative studies with toluene and solvent-free conditions demonstrated that acetonitrile offers superior reaction performance, achieving yields of 81% for key intermediates [2]. The solvent optimization extends to the workup procedures, where specific solvent combinations facilitate efficient product isolation [2].
The optimized solvent system allows for simplified purification protocols, including selective precipitation methods that eliminate the need for extensive chromatographic purification in early synthetic steps [2]. This approach significantly reduces both the time and cost associated with Cyanine 5.5 preparation [2].
The optimized synthesis strategy defers chromatographic purification until the last synthesis step, minimizing the number of purification operations required [2]. This workup minimization approach reduces product loss and simplifies the overall synthetic process while maintaining high product quality [2]. The strategy achieves yields of 60-70% for complex heterobifunctional derivatives while significantly reducing the time and resources required for synthesis [2].
The workup minimization is particularly effective for the HaloTag ligand derivatives, where the synthesis can be completed with simple workup procedures rather than preparative high-performance liquid chromatography (HPLC), which is commonly required for similar compounds reported in the literature [2].
The optimized methodologies have been successfully scaled to gram quantities, demonstrating the practical applicability of these approaches for larger-scale Cyanine 5.5 production [2]. The large-scale synthesis maintains the high yields and product quality observed in smaller-scale preparations while providing sufficient material for extensive biological studies and applications [2].
The scalability of the optimized synthesis is particularly important for commercial applications and research requiring substantial quantities of Cyanine 5.5 derivatives [2]. The gram-scale demonstration validates the robustness and reproducibility of the synthetic methodology [2].
Optimization Strategy | Key Features | Yield Improvement (%) | Scale | Purification Method |
---|---|---|---|---|
Modular Approach | Functional groups introduced in final step | 66 vs 2-10 | mmol | Workup only |
pH-Dependent Purification | Harness pH and functional group solubility | 20-66 | mmol | Selective precipitation |
Solvent Optimization | Acetonitrile provides highest yield | 81 | mmol | Aqueous washing |
Workup Minimization | Defer chromatography until last step | 60-70 | mmol | Column chromatography |
Large-Scale Synthesis | Demonstrated gram-scale feasibility | 80+ | gram | Optimized workup |
The development of heterobifunctional Cyanine 5.5 derivatives represents a significant advancement in fluorescent dye chemistry, enabling the creation of versatile molecular tools that combine fluorescence properties with dual reactive functionalities [2] [5]. These modifications allow for the simultaneous attachment of different biomolecules or the creation of complex molecular architectures for advanced biological applications [5].
The incorporation of HaloTag ligands into Cyanine 5.5 derivatives has emerged as a particularly successful modification strategy, achieving yields of 66% for HaloTag ligand-carboxylic acid derivatives [2]. This represents a substantial improvement over traditional approaches and provides access to previously unreported heterobifunctional cyanine dyes [2]. The HaloTag ligand enables specific protein labeling through covalent attachment to HaloTag fusion proteins, while the additional functional group provides opportunities for further bioconjugation [2].
HaloTag ligand modifications have been successfully extended to include azido-homoalanine derivatives (20% yield) and propargyl ester derivatives (22% yield), both of which incorporate bioorthogonal click chemistry functionalities [2]. These derivatives enable dual labeling strategies where the HaloTag ligand provides specific protein targeting while the azide or alkyne groups allow for subsequent bioorthogonal reactions [2].
The HaloTag ligand approach demonstrates superior synthetic feasibility compared to SNAP-Tag derivatives, particularly regarding purification challenges [2]. The method allows for the design of asymmetrically modified dyes without significant limitations, making it a preferred strategy for heterobifunctional modifications [2].
SNAP-Tag ligand derivatives of Cyanine 5.5 have been successfully synthesized, though with more modest yields of 6% for SNAP-Tag ligand-carboxylic acid derivatives [2]. Despite the lower yields, these modifications provide access to an alternative protein labeling system that complements HaloTag-based approaches [2]. The SNAP-Tag system utilizes a different chemical mechanism for protein attachment, offering additional versatility in experimental design [2].
The synthesis of SNAP-Tag derivatives requires more intensive purification procedures compared to HaloTag derivatives, often necessitating column chromatography for acceptable product purity [2]. Future optimization efforts are focused on improving the synthesis and purification protocols for SNAP-Tag derivatives to achieve yields comparable to HaloTag systems [2].
The development of cyanine dyes with dual reactive functionalities has opened new possibilities for creating complex molecular architectures [5]. Heterobifunctional dyes functionalized with terminal maleimido groups and N-hydroxysuccinimidyl esters enable highly efficient bioorthogonal cross-linking reactions under physiological conditions [5]. These systems achieve yields of 33% for dual-reactive derivatives and provide access to sophisticated bioconjugation strategies [5].
The dual functionality approach has been successfully applied to create dye-polymer conjugates through reaction with polyethylene glycol, followed by coupling to antibodies such as cetuximab [5]. Live-cell confocal microscopy studies have demonstrated the membrane targeting capabilities of these dye-labeled antibodies to epidermal growth factor receptor-positive cells [5].
The incorporation of bioorthogonal click chemistry functionalities into Cyanine 5.5 derivatives has enabled selective labeling applications in complex biological systems [6]. Azide and alkyne functionalities can be introduced through various synthetic routes, providing access to copper-catalyzed azide-alkyne cycloaddition reactions [6]. These modifications have been successfully demonstrated in cellular systems, with azide-modified Chinese hamster ovary cells showing enhanced fluorescence signals upon reaction with alkyne-functionalized cyanine derivatives [6].
The bioorthogonal approach offers significant advantages for in vivo applications, as the click chemistry reactions are highly selective and proceed efficiently under physiological conditions [6]. The method enables temporal and spatial control of dye attachment, making it valuable for dynamic biological studies [6].
Recent developments in heterobifunctional cyanine modifications have explored applications in proteolysis targeting chimeras (PROTACs) and phosphorylation targeting chimeras (PhosTACs) [2]. These systems leverage bifunctional small molecules capable of binding simultaneously to target proteins and either E3-ubiquitin ligases or phosphatases [2]. The integration of fluorescent cyanine dyes into these systems provides the advantage of real-time monitoring through confocal microscopy [2].
The heterobifunctional cyanine dyes serve as promising candidates for use as fluorescent PROTACs or PhosTACs, offering valuable tools for exploring protein-protein interactions and understanding the consequences of molecular proximity in biological systems [2].
Modification Type | Functional Groups | Yield (%) | Synthesis Steps | Scale | Applications |
---|---|---|---|---|---|
HaloTag Ligand + Carboxylic Acid | Protein labeling + Bioconjugation | 66 | 5 | mmol | Protein tracking, PROTACs |
HaloTag Ligand + Azido-homoalanine | Protein labeling + Click chemistry | 20 | 6 | μmol | Bioorthogonal labeling |
HaloTag Ligand + Propargyl Ester | Protein labeling + Click chemistry | 22 | 6 | μmol | Bioorthogonal labeling |
SNAP-Tag Ligand + Carboxylic Acid | Protein labeling + Bioconjugation | 6 | 5 | μmol | Protein tracking |
Maleimide + NHS Ester | Thiol reaction + Amine reaction | 33 | 2 | μmol | Dual bioconjugation |
The development of phosphoramidite derivatives of Cyanine 5.5 has revolutionized oligonucleotide labeling applications, enabling direct incorporation of near-infrared fluorescent dyes into DNA and RNA sequences during automated synthesis [7] [4]. These derivatives provide essential tools for molecular diagnostics, real-time polymerase chain reaction (PCR) applications, and advanced nucleic acid-based technologies [8] [9].
Cyanine 5.5 phosphoramidite derivatives are designed with monomethoxytrityl (MMTr) protective groups rather than the more common 4,4'-dimethoxytrityl (DMTr) groups [4]. The MMTr group provides superior stability and robustness compared to DMTr, which is particularly important for the extended synthesis cycles required for complex oligonucleotide sequences [4]. The phosphoramidite functional group is attached to a secondary carbon atom, providing enhanced stability against Arbuzov rearrangement, which helps maintain coupling performance over extended storage periods in oligonucleotide synthesizers [10].
The structural design includes hydroxyl-terminated N-propyl linkers that enable rapid, same-day phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides [4]. This design minimizes conformational variability and enforces close proximity when dyes are positioned opposite each other on complementary DNA strands [4].
A comprehensive series of substituted Cyanine 5 phosphoramidite derivatives has been developed, incorporating different 5,5'-substituents including hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups [4]. These substituents were strategically chosen to vary the hydrophobicity and hydrophilicity characteristics while tuning the electron-donating or electron-withdrawing properties of the dyes [4].
The synthesis process involves initial preparation of the parent dyes followed by functionalization with monomethoxytrityl protective groups [4]. Due to the statistical nature of the tritylation reaction, both mono- and bis-tritylation products are formed, necessitating careful optimization of reaction conditions to favor the desired mono-tritylated product [4]. The approach sacrifices some yield (typically 32% and below) to minimize bis-trityl byproduct formation while facilitating purification [4].
The final phosphoramidite conversion is accomplished through reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions [4]. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion while avoiding excess reagent addition [4]. The crude phosphoramidite products are purified through precipitation using hexane and dichloromethane, rather than traditional chromatographic methods [4].
The purification process involves repeated precipitation until the undesired H-phosphonate byproduct is eliminated, as confirmed by TLC analysis [4]. This approach provides sufficient purity for immediate use in automated DNA synthesis while avoiding the challenges associated with chromatographic purification of highly polar phosphoramidite derivatives [4].
Cyanine 5.5 phosphoramidite derivatives are compatible with standard automated DNA synthesis protocols, requiring only minor modifications to standard coupling procedures [9]. The recommended coupling time is 3 minutes, and coupling efficiencies of ≥98% are routinely achieved using trityl analysis [9]. The MMTr group is removed using standard detritylation conditions, with the yellow coloration of the MMTr cation being noticeably different from the orange DMT cation [9].
The phosphoramidite derivatives are typically prepared as 80 mM solutions in anhydrous acetonitrile and transferred directly to reagent bottles for attachment to DNA synthesizers [4]. The solutions maintain stability for 2-3 days under appropriate storage conditions, allowing for multiple synthesis cycles [9].
Oligonucleotides containing Cyanine 5.5 derivatives require careful deprotection protocols to preserve the fluorescent properties of the dyes [9]. Room temperature deprotection in ammonium hydroxide for 24-36 hours provides acceptable yields while minimizing dye degradation [9]. For enhanced stability, UltraMILD deprotection conditions using 0.05 M potassium carbonate in methanol for 4 hours or ammonium hydroxide for 2 hours are recommended [9].
The deprotection protocols recognize that Cyanine 5.5 derivatives are less stable than Cyanine 3 derivatives when exposed to elevated temperatures [9]. The use of monomers with base-labile protecting groups is preferred to limit exposure time to harsh conditions during deprotection [9].
Cyanine 5.5 phosphoramidite derivatives find extensive applications in molecular diagnostics, particularly in multiplex quantitative PCR systems where the far-red emission provides an additional detection channel [10]. Commercial six-channel qPCR instruments often include dedicated channels for Cyanine 5.5 detection, making these derivatives valuable for high-throughput diagnostic applications [10].
The near-infrared emission characteristics of Cyanine 5.5 make it particularly suitable for applications requiring reduced background fluorescence and improved tissue penetration [9]. These properties are especially valuable for in vivo imaging applications and complex biological systems where autofluorescence interference is a concern [9].
Phosphoramidite Type | Protective Group | Coupling Time (min) | Coupling Efficiency (%) | Stability Features | Deprotection Conditions |
---|---|---|---|---|---|
Cy5.5 Phosphoramidite | Monomethoxytrityl (MMTr) | 3 | ≥98 | Secondary carbon phosphoramidite | RT, 24-36h NH4OH or UltraMILD |
Substituted Cy5 Phosphoramidite (Hex) | Monomethoxytrityl (MMTr) | 3 | ≥98 | Electron-donating, hydrophobic | RT, NH4OH or UltraMILD |
Substituted Cy5 Phosphoramidite (Peg) | Monomethoxytrityl (MMTr) | 3 | ≥98 | Electron-donating, hydrophilic | RT, NH4OH or UltraMILD |
Substituted Cy5 Phosphoramidite (tBu) | Monomethoxytrityl (MMTr) | 3 | ≥98 | Electron-donating, hydrophobic | RT, NH4OH or UltraMILD |
Substituted Cy5 Phosphoramidite (Cl) | Monomethoxytrityl (MMTr) | 3 | ≥98 | Electron-withdrawing, aggregation-prone | RT, NH4OH or UltraMILD |